2-{Bicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-{Bicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13775395
InChI: InChI=1S/C11H19BO2/c1-9(2)10(3,4)14-12(13-9)11-5-8(6-11)7-11/h8H,5-7H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C23CC(C2)C3
Molecular Formula: C11H19BO2
Molecular Weight: 194.08 g/mol

2-{Bicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC13775395

Molecular Formula: C11H19BO2

Molecular Weight: 194.08 g/mol

* For research use only. Not for human or veterinary use.

2-{Bicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -

Specification

Molecular Formula C11H19BO2
Molecular Weight 194.08 g/mol
IUPAC Name 2-(1-bicyclo[1.1.1]pentanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C11H19BO2/c1-9(2)10(3,4)14-12(13-9)11-5-8(6-11)7-11/h8H,5-7H2,1-4H3
Standard InChI Key VLUPSUNLCGSYAH-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C23CC(C2)C3
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C23CC(C2)C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-{Bicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane belongs to the class of pinacolboranes, organoboron compounds renowned for their stability and utility in synthetic transformations . Its molecular formula is C₁₁H₁₉BO₂, with a molecular weight of 194.08 g/mol . The IUPAC name, 2-(1-bicyclo[1.1.1]pentanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflects its bicyclic framework and tetramethyl-substituted dioxaborolane ring .

Table 1: Key Identifiers and Properties

PropertyValueSource
CAS Number2152645-07-1
Molecular FormulaC₁₁H₁₉BO₂
Molecular Weight194.08 g/mol
SynonymsBicyclo[1.1.1]pentan-1-ylboronic Acid Pinacol Ester

The bicyclo[1.1.1]pentane moiety introduces significant steric strain due to its three bridgehead carbons, yet it exhibits unusual stability, making it a valuable bioisostere for aromatic rings in drug design . The dioxaborolane group, a cyclic boronic ester, enhances the compound’s Lewis acidity and reactivity toward nucleophiles .

Synthesis and Manufacturing

Challenges in Synthesis

The high strain of the bicyclo[1.1.1]pentane core complicates functionalization, necessitating mild reaction conditions to prevent ring-opening or decomposition. Palladium-catalyzed cross-coupling reactions, commonly used for boronic esters, must be carefully optimized to accommodate steric hindrance .

Physicochemical Properties and Reactivity

Stability and Thermal Behavior

The dioxaborolane ring confers hydrolytic stability compared to acyclic boronic esters, though prolonged exposure to moisture may lead to gradual hydrolysis to the corresponding boronic acid . Thermal gravimetric analysis (TGA) data, though unavailable in public sources, would likely show decomposition above 150°C, consistent with similar organoboron compounds.

Reactivity Profile

The boron center in 2-{bicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane participates in key transformations:

  • Suzuki-Miyaura Coupling: The boronic ester undergoes transmetalation with palladium catalysts, enabling carbon-carbon bond formation with aryl halides .

  • Oxidation: Treatment with hydrogen peroxide (H2O2\text{H}_2\text{O}_2) or sodium periodate (NaIO4\text{NaIO}_4) yields bicyclo[1.1.1]pentan-1-ylboronic acid .

  • Nucleophilic Substitution: The boron center reacts with amines or alcohols under basic conditions, forming secondary or tertiary amines/ethers .

Applications in Scientific Research

Medicinal Chemistry

The bicyclo[1.1.1]pentane unit serves as a rigid, three-dimensional bioisostere for para-substituted benzene rings, improving pharmacokinetic properties in drug candidates . For instance, replacing a phenyl group with this moiety can enhance metabolic stability and reduce off-target interactions.

Materials Science

In polymer chemistry, the compound acts as a cross-linking agent or initiator in boron-containing resins. Its stability under radical polymerization conditions makes it suitable for high-performance adhesives and coatings .

Boron Neutron Capture Therapy (BNCT)

While direct evidence for this application is absent in cited sources, boron-rich compounds are often investigated for BNCT due to their ability to capture thermal neutrons, releasing cytotoxic particles. The bicyclo[1.1.1]pentane scaffold could improve tumor targeting compared to linear boron agents .

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